molecular formula C5H6FN3O2 B13101945 3-Fluoro-5,6-dimethoxy-1,2,4-triazine

3-Fluoro-5,6-dimethoxy-1,2,4-triazine

Cat. No.: B13101945
M. Wt: 159.12 g/mol
InChI Key: LWRZAPPSVITXJK-UHFFFAOYSA-N
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Description

3-Fluoro-5,6-dimethoxy-1,2,4-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a ring structure composed of three carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5,6-dimethoxy-1,2,4-triazine typically involves the nucleophilic substitution of a triazine precursor. One common method starts with cyanuric chloride, which undergoes sequential nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of specific solvents, catalysts, and temperature controls to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5,6-dimethoxy-1,2,4-triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as N-methylmorpholine .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted triazine, while coupling reactions can produce amides or esters .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-Fluoro-5,6-dimethoxy-1,2,4-triazine exerts its effects involves its ability to interact with various molecular targets. The fluorine and methoxy groups can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5,6-dimethoxy-1,2,4-triazine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to other triazine derivatives. This makes it a valuable compound for specific applications where fluorine’s electronegativity and size play a crucial role .

Properties

Molecular Formula

C5H6FN3O2

Molecular Weight

159.12 g/mol

IUPAC Name

3-fluoro-5,6-dimethoxy-1,2,4-triazine

InChI

InChI=1S/C5H6FN3O2/c1-10-3-4(11-2)8-9-5(6)7-3/h1-2H3

InChI Key

LWRZAPPSVITXJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=NC(=N1)F)OC

Origin of Product

United States

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